molecular formula C15H9F2NO3 B3041044 3-(3,5-Difluorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one CAS No. 259099-78-0

3-(3,5-Difluorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one

Cat. No. B3041044
CAS RN: 259099-78-0
M. Wt: 289.23 g/mol
InChI Key: DFZDZKYUXKTEKK-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,5-Difluorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one, also known as DFP, is a chemical compound that has been widely studied for its potential use in scientific research. DFP is a yellow crystalline powder that is soluble in organic solvents such as ethanol and acetone. In

Mechanism of Action

The mechanism of action of 3-(3,5-Difluorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one is not fully understood, but it is believed to involve the inhibition of certain enzymes such as acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of the neurotransmitter acetylcholine, which is important for normal brain function. Inhibition of these enzymes can lead to an increase in acetylcholine levels, which can have both beneficial and detrimental effects depending on the context.
Biochemical and Physiological Effects:
3-(3,5-Difluorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 3-(3,5-Difluorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one can inhibit the activity of acetylcholinesterase and butyrylcholinesterase, leading to an increase in acetylcholine levels. 3-(3,5-Difluorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one has also been shown to have antioxidant and anti-inflammatory properties, which may be beneficial for the treatment of various diseases. In vivo studies have shown that 3-(3,5-Difluorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one can cross the blood-brain barrier and accumulate in the brain, which may have implications for its use as a drug candidate.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(3,5-Difluorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one in lab experiments is its versatility. 3-(3,5-Difluorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one can be synthesized through a variety of methods, and it has been shown to have a variety of biochemical and physiological effects. This makes it a useful tool for studying a wide range of biological processes. However, one of the main limitations of using 3-(3,5-Difluorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one in lab experiments is its potential toxicity. 3-(3,5-Difluorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one has been shown to be toxic to cells at high concentrations, which may limit its use in certain experiments.

Future Directions

There are many future directions for the study of 3-(3,5-Difluorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one. One area of research could be the development of new synthesis methods for 3-(3,5-Difluorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one that are more efficient and cost-effective. Another area of research could be the investigation of 3-(3,5-Difluorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one's potential use as a drug candidate for the treatment of various diseases. Additionally, more research could be done to fully understand the mechanism of action of 3-(3,5-Difluorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one and its potential effects on the brain and other organs. Finally, more research could be done to explore the potential uses of 3-(3,5-Difluorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one in imaging applications and the synthesis of other compounds.

Scientific Research Applications

3-(3,5-Difluorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one has been studied for its potential use in a variety of scientific research applications. One of the main applications of 3-(3,5-Difluorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one is in the field of medicinal chemistry, where it has been studied for its potential use as a drug candidate for the treatment of various diseases such as cancer and Alzheimer's disease. 3-(3,5-Difluorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one has also been studied for its potential use as a fluorescent probe for imaging applications, as well as for its potential use in the synthesis of other compounds.

properties

IUPAC Name

(E)-3-(3,5-difluorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F2NO3/c16-12-6-10(7-13(17)9-12)4-5-15(19)11-2-1-3-14(8-11)18(20)21/h1-9H/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFZDZKYUXKTEKK-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C=CC2=CC(=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)/C=C/C2=CC(=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,5-Difluorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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